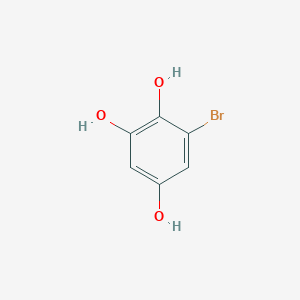
6-bromobenzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromobenzene-1,2,4-triol is an organic compound with the molecular formula C6H5BrO3. It is a derivative of 1,2,4-benzenetriol, where one of the hydrogen atoms is replaced by a bromine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-bromobenzene-1,2,4-triol can be synthesized through several methods. One common approach involves the bromination of 1,2,4-benzenetriol. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromobenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to 1,2,4-benzenetriol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,2,4-benzenetriol and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pharmaceutical Applications
Intermediate in Antibiotic Synthesis
One of the primary applications of 6-bromobenzene-1,2,4-triol is as an intermediate in the synthesis of Endophenazine B, a novel phenazine antibiotic. This antibiotic has shown promising antibacterial activity against various pathogens, making this compound crucial in developing new antimicrobial agents .
Anticancer Potential
Research indicates that brominated phenolic compounds exhibit anticancer properties. For instance, studies have shown that related bromophenols can inhibit cell growth in various cancer cell lines and induce apoptosis through mitochondrial pathways . The structural similarity suggests that this compound may possess similar bioactivities.
Biological Activities
Antimicrobial Activity
Brominated compounds have demonstrated significant antimicrobial properties. Studies involving bromophenols extracted from marine algae have highlighted their effectiveness against a range of bacteria and fungi . The potential for this compound to exhibit similar antimicrobial effects warrants further investigation.
Antioxidant Properties
Phenolic compounds are known for their antioxidant capabilities. The presence of hydroxyl groups in this compound suggests it could act as a free radical scavenger, contributing to cellular protection against oxidative stress . This property is particularly relevant in the context of diseases linked to oxidative damage.
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of 6-bromobenzene-1,2,4-triol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzenetriol: The parent compound without the bromine atom.
2,4,6-Tribromophenol: Another brominated phenol with different substitution patterns.
4-Bromoanisole: A brominated aromatic compound with a methoxy group instead of hydroxyl groups
Uniqueness
6-bromobenzene-1,2,4-triol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C6H5BrO3 |
|---|---|
Poids moléculaire |
205.01 g/mol |
Nom IUPAC |
6-bromobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5BrO3/c7-4-1-3(8)2-5(9)6(4)10/h1-2,8-10H |
Clé InChI |
IIUMHRPPXKKHRA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















